1,2-Bis(2-bromoethoxy)-4-nitrobenzene
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Overview
Description
1,2-Bis(2-bromoethoxy)-4-nitrobenzene is an organic compound with the molecular formula C10H11Br2NO4 It is a derivative of benzene, where two bromoethoxy groups are attached to the 1 and 2 positions, and a nitro group is attached to the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(2-bromoethoxy)-4-nitrobenzene can be synthesized through a multi-step process. One common method involves the bromination of 1,2-dihydroxy-4-nitrobenzene followed by etherification with bromoethane. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the etherification process. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-bromoethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Products include 1,2-bis(2-azidoethoxy)-4-nitrobenzene or 1,2-bis(2-thiocyanatoethoxy)-4-nitrobenzene.
Reduction: The major product is 1,2-bis(2-bromoethoxy)-4-aminobenzene.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
1,2-Bis(2-bromoethoxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-bromoethoxy)-4-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent. The molecular targets and pathways involved vary based on the specific reaction and application.
Comparison with Similar Compounds
1,2-Bis(2-bromoethoxy)-4-nitrobenzene can be compared with other similar compounds such as:
1,2-Bis(2-bromoethoxy)benzene: Lacks the nitro group, making it less reactive in certain types of reactions.
1,2-Bis(2-chloroethoxy)-4-nitrobenzene: Contains chlorine atoms instead of bromine, which can affect its reactivity and the types of nucleophiles that can be used.
1,2-Bis(2-bromoethoxy)-4-aminobenzene: The amino group makes it more suitable for further functionalization in organic synthesis.
The uniqueness of this compound lies in its combination of bromoethoxy and nitro groups, which provide a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
1,2-bis(2-bromoethoxy)-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2NO4/c11-3-5-16-9-2-1-8(13(14)15)7-10(9)17-6-4-12/h1-2,7H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPHLPRBDBYZSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCBr)OCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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